2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate

概要

説明

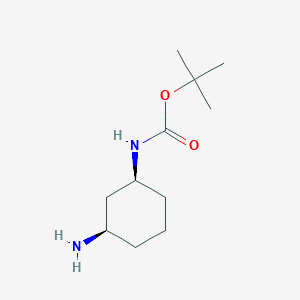

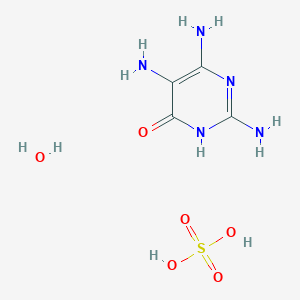

2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate, also known as 2,4,5-Triamino-6-hydroxypyrimidine sulfate, is a compound useful in organic synthesis . It is often used for synthesis . The empirical formula is C4H7N5O · xH2SO4 .

Molecular Structure Analysis

The molecular weight of the free base is 141.13 . The Hill notation for the compound is C4H7N5O · xH2SO4 .Physical and Chemical Properties Analysis

The compound is a yellow-beige crystalline powder . It has a melting point of 350°C . The solubility is 2 g/L . The compound has a pH value of 2-3 (2 g/L, H₂O, 20 °C) .科学的研究の応用

Synthesis of Pteroylglutamic Acid

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is utilized in the synthesis of pteroylglutamic (folic) acid. Methods have been proposed for the quantitative determination of this compound, demonstrating its importance in the hydrogenation process critical for obtaining folic acid (Shikhaleva & Kustanovich, 1969).

Reaction with Acetamidoacetone

This compound is involved in reactions with acetamidoacetone in aqueous solutions, leading to the formation of mixtures of methylpterins. This highlights its role in complex chemical reactions and the production of significant compounds (Zav’yalov, Budkova, & Ezhova, 1977).

Synthesis of Guanine and Thioguanine Derivatives

The compound is used in the synthesis of guanine and thioguanine derivatives. This application is particularly important in the field of medicinal chemistry and drug development (Studentsov & Nemets, 1971).

Azo Coupling and Spectral Data Analysis

This compound is used in azo coupling and the analysis of spectral data, emphasizing its role in the study of chemical structures and reactions (Belodedova et al., 1988).

Condensation with Sugars

Research shows the compound's role in condensation with sugars like glucose and fructose. This application is significant in understanding biochemical pathways and reactions (Forrest & Walker, 1948).

Reaction with Free Radicals

The reaction of this compound with free radicals has been studied, showcasing its potential role in understanding chemical interactions and reactions involving radicals (Joshi, 2018).

Synthesis of Pteridines for Biological Evaluation

This compound is used in the synthesis of various pteridines for biological evaluation, indicating its significance in medicinal chemistry and pharmaceutical research (Rosowsky et al., 1973).

Role in Riboflavin Biosynthesis

Studies suggest that this compound may play a role in riboflavin biosynthesis, pointing to its importance in understanding metabolic pathways and biological processes (Nakajima, Yamada, & Mitsuda, 1985).

Interaction with Phenylalanine Hydroxylase

The compound has been found to interact with phenylalanine hydroxylase, an enzyme important in amino acid metabolism. This highlights its potential in biochemical research and enzyme studies (Kaufman, 1979).

Safety and Hazards

The compound is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用機序

Target of Action

It is used in the synthesis of guanines and other purine derivatives , suggesting that it may interact with enzymes involved in purine metabolism.

Biochemical Pathways

2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate is involved in the synthesis of guanines and other purine derivatives . These compounds play crucial roles in numerous biochemical pathways, including DNA and RNA synthesis, energy metabolism, and signal transduction.

Pharmacokinetics

Its solubility in water is relatively low , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility is pH-dependent , and it should be stored at temperatures below 30°C . Dust formation should be avoided, and personal protective equipment should be used when handling this compound .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 350 °C and a solubility of 2 g/L .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate Hydrate in animal models. It has been found that the LD50 (lethal dose, 50%) in rats is greater than 3000 mg/kg .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S.H2O/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4;/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISVYGLRTZIGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B3067528.png)

![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)

![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)